6-Bromo-4-iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
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Overview
Description
6-Bromo-4-iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is a complex organic compound with the molecular formula C10H10BrIN It is a derivative of cyclopropa[c]quinoline, characterized by the presence of bromine and iodine atoms at specific positions on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline typically involves multi-step organic reactions. One common method includes the bromination and iodination of a cyclopropa[c]quinoline precursor. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the selective addition of bromine and iodine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. The final product is usually purified through crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-Bromo-4-iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-4-iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
- 4-Iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
Uniqueness
6-Bromo-4-iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is unique due to the simultaneous presence of both bromine and iodine atoms, which imparts distinct chemical properties and reactivity compared to its analogs
Properties
Molecular Formula |
C10H9BrIN |
---|---|
Molecular Weight |
349.99 g/mol |
IUPAC Name |
6-bromo-4-iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline |
InChI |
InChI=1S/C10H9BrIN/c11-6-2-8-7-1-5(7)4-13-10(8)9(12)3-6/h2-3,5,7,13H,1,4H2 |
InChI Key |
BEFWMQFEJGEHJO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3=C(C(=CC(=C3)Br)I)NC2 |
Origin of Product |
United States |
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